molecular formula C24H32N2O3 B6417076 1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one CAS No. 63744-54-7

1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one

Cat. No.: B6417076
CAS No.: 63744-54-7
M. Wt: 396.5 g/mol
InChI Key: FOXWLWYGXYMRQO-UHFFFAOYSA-N
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Description

1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one is a useful research compound. Its molecular formula is C24H32N2O3 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.24129289 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that phenylpiperazine derivatives, such as this compound, often interact with α receptors .

Mode of Action

Phenylpiperazine derivatives are known to have α receptor blocking activity . This suggests that the compound may bind to α receptors, inhibiting their function and leading to various downstream effects.

Biological Activity

1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H32N2O3
  • Molecular Weight : 392.53 g/mol
  • CAS Number : 113847

The compound features a piperazine ring, which is often associated with neuroactive properties, alongside a hydroxypropoxy group that may enhance its solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives of piperazine have shown significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancers. The IC50 values for these compounds ranged from 0.50 to 7.10 μM, indicating potent activity against tumor growth .

Compound TypeCell LineIC50 (μM)
Piperazine DerivativeMDA-MB-2310.50
Piperazine DerivativeHeLa0.82
Piperazine DerivativeA27801.51

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : It is believed that the compound interferes with cellular signaling pathways that regulate cell division and apoptosis.
  • Targeting Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmitter regulation .

Case Studies

A notable study investigated the effects of related compounds on cancer cell lines. The results indicated that modifications in the piperazine structure could significantly enhance the anticancer activity. For instance, substituents on the piperazine ring were found to influence both potency and selectivity toward cancer cells compared to normal cells .

Another research effort focused on the synthesis of related derivatives, demonstrating that structural variations led to differing levels of biological activity. Specifically, compounds with additional hydroxyl groups exhibited improved solubility and bioactivity .

Properties

IUPAC Name

1-[4-[3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3/c1-4-24(28)20-6-9-23(10-7-20)29-17-22(27)16-25-11-13-26(14-12-25)21-8-5-18(2)19(3)15-21/h5-10,15,22,27H,4,11-14,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXWLWYGXYMRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=C(C=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30980265
Record name 1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30980265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63744-54-7
Record name 2-Propanol, 1-(4-(3,4-dimethylphenyl)piperazinyl)-3-(4-propionylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063744547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30980265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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